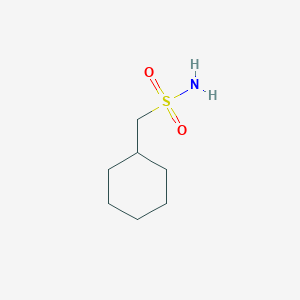

Cyclohexylmethanesulfonamide

CAS No.: 4352-59-4

Cat. No.: VC7054964

Molecular Formula: C7H15NO2S

Molecular Weight: 177.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4352-59-4 |

|---|---|

| Molecular Formula | C7H15NO2S |

| Molecular Weight | 177.26 |

| IUPAC Name | cyclohexylmethanesulfonamide |

| Standard InChI | InChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |

| Standard InChI Key | VJPGNAIPMMGCSU-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CS(=O)(=O)N |

Introduction

Structural and Chemical Characteristics of Cyclohexylmethanesulfonamide

Cyclohexylmethanesulfonamide (chemical formula: , molecular weight: 193.26 g/mol) consists of a cyclohexane ring covalently bonded to a methanesulfonamide group (). The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the sulfonamide moiety provides polarity and hydrogen-bonding capabilities. This amphiphilic structure enables solubility in both organic solvents (e.g., dichloromethane) and polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Key spectroscopic data include:

-

IR: Strong absorption bands at 1150–1300 cm (asymmetric S=O stretch) and 1320–1360 cm (symmetric S=O stretch) .

-

NMR: NMR signals at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 3.0 ppm (sulfonamide ).

Synthetic Methodologies

Direct Sulfonylation of Cyclohexylmethylamine

The most common synthesis involves reacting cyclohexylmethylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine):

This exothermic reaction typically proceeds at 0–5°C to minimize side reactions, yielding the product in 75–85% purity .

Post-Functionalization Strategies

Derivatives are synthesized via:

-

N-Alkylation: Treatment with alkyl halides to produce -substituted sulfonamides.

-

Heterocyclic Modifications: Introduction of pyrrolo[2,3-d]pyrimidine groups to enhance kinase inhibition .

Biological Activities and Therapeutic Applications

Janus Kinase (JAK) Inhibition

Structural analogs, such as -methyl-1-[4-(methyl(7-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl]methanesulfonamide maleate, exhibit potent JAK inhibitory activity (IC: 10–50 nM) . These compounds suppress cytokine signaling pathways, showing efficacy in preclinical models of:

Proteomics Research

Cyclohexylmethanesulfonamide derivatives are marketed as biochemical tools for protein interaction studies, though their specific mechanisms remain underexplored. Hypothesized applications include:

-

Protein stabilization during mass spectrometry.

-

Inhibition of sulfotransferases in enzymatic assays.

Structural Analogs and Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume